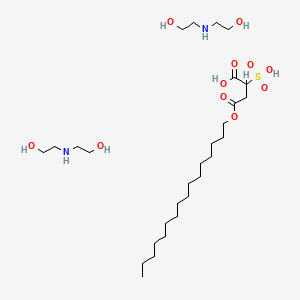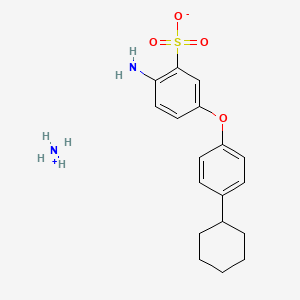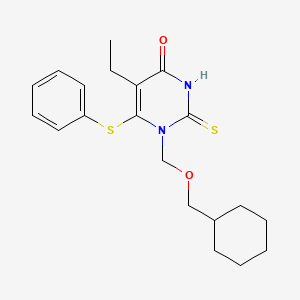
trans-4-Ethyl-2-fluoro-4'-(4-pentylcyclohexyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound features additional functional groups, including an ethyl group, a fluoro group, and a pentylcyclohexyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Functional Groups: The ethyl, fluoro, and pentylcyclohexyl groups can be introduced through various substitution reactions. For example, the fluoro group can be added via electrophilic fluorination, while the ethyl group can be introduced through Friedel-Crafts alkylation.
Final Assembly: The final compound is assembled by combining the functionalized biphenyl intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl:
Chemistry: As a building block for more complex molecules and materials.
Biology: Potential use in biochemical assays and as a probe for studying molecular interactions.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl: can be compared to other biphenyl derivatives, such as:
4-Ethylbiphenyl: Lacks the fluoro and pentylcyclohexyl groups, resulting in different chemical properties.
4-Fluorobiphenyl: Lacks the ethyl and pentylcyclohexyl groups, leading to distinct reactivity and applications.
4-Pentylcyclohexylbiphenyl: Lacks the ethyl and fluoro groups, affecting its physical and chemical behavior.
The unique combination of functional groups in trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl imparts specific properties that may be advantageous for certain applications, such as enhanced stability, reactivity, or biological activity.
Propriétés
Numéro CAS |
83171-54-4 |
|---|---|
Formule moléculaire |
C25H33F |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
4-ethyl-2-fluoro-1-[4-(4-pentylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C25H33F/c1-3-5-6-7-20-8-11-21(12-9-20)22-13-15-23(16-14-22)24-17-10-19(4-2)18-25(24)26/h10,13-18,20-21H,3-9,11-12H2,1-2H3 |
Clé InChI |
KOACYBYJGMVDEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C=C(C=C3)CC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


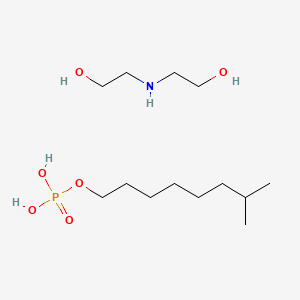
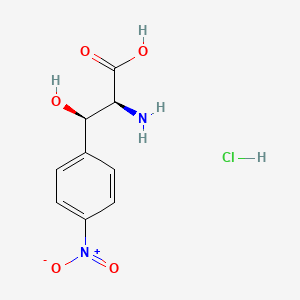



![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)


